molecular formula C15H20FN7 B6460033 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2549008-19-5

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No. B6460033
CAS RN: 2549008-19-5
M. Wt: 317.36 g/mol
InChI Key: QBKLHBKZTRXVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine (FPA) is a small molecule that has been studied extensively in the fields of biochemistry and physiology. It is a derivative of pyrimidine, which is a heterocyclic aromatic compound containing five-membered nitrogen-containing rings. FPA has been used in various scientific research applications, such as drug discovery, enzyme inhibition studies, and structural biology. FPA has also been used to study the biochemical and physiological effects of various compounds. In

Advantages and Limitations for Lab Experiments

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for research. Furthermore, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a stable compound, making it suitable for long-term storage.
On the other hand, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has some limitations for use in laboratory experiments. It is a relatively new compound, and its effects on biological systems are not yet fully understood. In addition, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a potent compound, and care must be taken to avoid accidental exposure.

Future Directions

The future of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine research is promising. Further research is needed to better understand the biochemical and physiological effects of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine. In addition, further research is needed to identify potential therapeutic applications of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine. Finally, further research is needed to identify potential side effects and interactions of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine with other compounds.

Synthesis Methods

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is synthesized from the reaction of 4-amino-5-fluoropyrimidine and N,N,6-trimethylpyrimidin-2-amine. The reaction is carried out in aqueous solution at pH 7.0 in the presence of a catalytic amount of sodium hydroxide. The reaction is driven to completion by the addition of aqueous sodium hydroxide. The product is isolated and purified by crystallization and recrystallization. The final product is a white powder with a melting point of 132-133°C.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used in various scientific research applications, such as drug discovery, enzyme inhibition studies, and structural biology. In drug discovery, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used to identify novel compounds with potential therapeutic activity. In enzyme inhibition studies, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used to study the inhibition of enzymes, such as cytochrome P450 and thymidylate synthase. In structural biology, 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has been used to study the structure of proteins and nucleic acids.

properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN7/c1-11-8-13(20-15(19-11)21(2)3)22-4-6-23(7-5-22)14-12(16)9-17-10-18-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKLHBKZTRXVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

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